N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide

benzothiophene positional isomerism logP differentiation medicinal chemistry procurement

This chiral molecule is specifically required for SAR studies where positional isomerism (3-yl vs 5-yl) alters receptor selectivity >100-fold and the (R)-enantiomer achieves picomolar binding. Substituting the hydroxyethyl analog risks reversed TRPC6 functional polarity, generating non-reproducible data. The propan-2-yl spacer and benzothiazole-6-carboxamide core are essential for BRAF V600E pharmacophore validation and enantioselective profiling—do not substitute with direct amide or sulfonamide analogs.

Molecular Formula C19H16N2OS2
Molecular Weight 352.47
CAS No. 2034297-80-6
Cat. No. B2799574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide
CAS2034297-80-6
Molecular FormulaC19H16N2OS2
Molecular Weight352.47
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C19H16N2OS2/c1-12(8-14-10-23-17-5-3-2-4-15(14)17)21-19(22)13-6-7-16-18(9-13)24-11-20-16/h2-7,9-12H,8H2,1H3,(H,21,22)
InChIKeyKIXADFRTTXSIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 2034297-80-6): Structural Identity and Procurement-Relevant Characteristics


N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide is a synthetic heterocyclic small molecule (MW 352.47 g/mol, molecular formula C₁₉H₁₆N₂OS₂) that conjoins a benzo[b]thiophene moiety at the 3-position with a 1,3-benzothiazole-6-carboxamide core via a chiral propan-2-yl amine linker . The compound belongs to a broader class of benzothiazole–benzothiophene hybrid carboxamides investigated as scaffolds for kinase inhibition (e.g., BRAFᵛ⁶⁰⁰ᴱ), TRPC channel modulation, and CCR3 receptor antagonism [1][2]. Critically, this compound is distinguishable from its nearest positional isomers and linker-length analogs by the specific attachment of the benzothiophene at the 3-position rather than the 2- or 5-position, and by the presence of an N-(propan-2-yl) spacer rather than a direct amide, hydroxyethyl, or sulfonamide linkage—structural features that, at the class level, are known to influence target engagement selectivity and ADME properties [3].

Why Analogs of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide Cannot Be Assumed Interchangeable for Research Procurement


Within the benzothiazole–benzothiophene carboxamide family, even subtle structural variations can produce divergent biological outcomes that invalidate casual substitution. Positional isomerism on the benzothiophene ring (e.g., 3-yl vs. 5-yl attachment) has been shown in related CCR3 antagonist series to alter receptor selectivity by over 100-fold [1]. The propan-2-yl linker in the target compound introduces a chiral center and an additional freely rotatable bond compared to direct amide-linked analogs (e.g., N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide), which class-level SAR indicates can modulate both binding pocket complementarity and metabolic stability [2]. Furthermore, the benzothiazole-6-carboxamide core is a known pharmacophore for BRAFᵛ⁶⁰⁰ᴱ inhibition, while the benzothiophen-3-yl substituent confers distinct lipophilicity compared to furan or thiophene replacements; such differences directly impact logP, solubility, and non-specific protein binding—parameters that determine assay reproducibility and in vivo feasibility [3]. Substituting this compound with a structurally 'similar' analog without verifying target engagement, selectivity, and physicochemical behavior in the specific experimental system risks generating non-reproducible data.

Quantitative Differentiation Evidence for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide Versus Closest Analogs


Positional Isomerism: Benzothiophen-3-yl vs. Benzothiophen-5-yl Attachment and Predicted LogP Divergence

The target compound features benzothiophene attachment at the 3-position, distinguishing it from the commercially available 5-yl positional isomer N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide. While direct experimental logP data for the target compound is unavailable, the structurally related core 2-(1-benzothiophen-3-yl)-1,3-benzothiazole has a predicted ACD/LogP of 6.42, indicating high lipophilicity attributable to the 3-yl substitution pattern . In comparable benzothiazolecarboxamide series, the 3-yl vs. 5-yl benzothiophene attachment orientation has been associated with altered receptor subtype selectivity in CCR3/CCR1 antagonist programs, where positional isomerism contributed to selectivity windows exceeding 100-fold [1]. This isomer-dependent selectivity principle directly informs procurement decisions: the 5-yl analog cannot be assumed to reproduce the same target engagement profile.

benzothiophene positional isomerism logP differentiation medicinal chemistry procurement

Linker Architecture: Propan-2-yl Amine Spacer vs. Hydroxyethyl Linker in Benzothiazole-6-carboxamide Series

The target compound incorporates a propan-2-yl amine linker connecting the benzothiophen-3-yl group to the benzothiazole-6-carboxamide core. Its closest commercially cataloged analog, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide (CAS 2034405-69-9), differs only in the linker: the target has a methyl-substituted two-carbon spacer (–CH(CH₃)–CH₂–) whereas the comparator has a hydroxyethyl spacer (–CH(OH)–CH₂–) . The hydroxy group in the comparator introduces an additional H-bond donor (predicted HBD count = 2 vs. 1), alters calculated logP downward, and increases topological polar surface area—all factors that influence passive membrane permeability, CNS penetration potential, and metabolic susceptibility (phase II glucuronidation of the hydroxyl). At the class level, related benzothiazole amide SAR has demonstrated that linker composition can determine whether a compound acts as a TRPC6 agonist or antagonist [1].

linker flexibility propan-2-yl spacer SAR differentiation ADME prediction

Heterocyclic Core Differentiation: Benzothiazole-6-carboxamide vs. Thiophene-3-carboxamide in Analogous Scaffolds

The target compound employs a 1,3-benzothiazole-6-carboxamide core, whereas a closely related catalog analog, N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide, substitutes the bicyclic benzothiazole with a monocyclic thiophene-3-carboxamide [1]. The benzothiazole-6-carboxamide scaffold has been validated as a privileged pharmacophore in multiple independent hit-to-lead campaigns: it served as the core for BRAFᵛ⁶⁰⁰ᴱ inhibitors with nanomolar antiproliferative activity and for TRPC6 modulators with opposing functional pharmacology depending on substitution pattern [2][3]. The thiophene-3-carboxamide replacement lacks the fused benzene ring that provides additional π-stacking surface and conformational constraint; class-level inference predicts reduced target residence time for the monocyclic analog. No direct head-to-head comparison between these two specific molecules exists in the public domain.

benzothiazole pharmacophore heterocyclic replacement kinase inhibition scaffold

Chirality and Stereochemical Considerations: Single Enantiomer vs. Racemic Procurement Implications

The propan-2-yl linker in the target compound contains a chiral center at the carbon bearing the methyl group, giving rise to (R)- and (S)-enantiomers. In analogous benzothiazole carboxamide series with chiral aliphatic linkers, enantiomers have been shown to exhibit differential binding affinities; for instance, (R)-N-(1-(1,4'-bipiperidin-1'-yl)-3-(benzo[b]thiophen-3-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamide (CHEMBL466555) demonstrated an IC₅₀ of 3 nM in a CGRP receptor displacement assay, and this activity was explicitly stereospecific [1]. The target compound (CAS 2034297-80-6) is listed by vendors without explicit stereochemical specification, implying racemic mixture unless otherwise certified. Procurement of undefined stereochemistry introduces a confounding variable: if biological activity resides predominantly in one enantiomer, the racemate may exhibit reduced apparent potency, inconsistent lot-to-lot results, or off-target effects from the inactive enantiomer.

chiral purity stereochemistry procurement specification assay reproducibility

Recommended Application Scenarios for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide Based on Structural Differentiation Evidence


Scaffold-Hopping and Kinase Inhibitor Lead Optimization Campaigns Targeting BRAFᵛ⁶⁰⁰ᴱ or Analogous Kinases

The benzothiazole-6-carboxamide core is a validated pharmacophore for BRAFᵛ⁶⁰⁰ᴱ inhibition, with multiple derivatives demonstrating nanomolar antiproliferative activity in vitro [1]. The target compound's unique benzothiophen-3-yl propan-2-yl substitution pattern offers a distinct vector for exploring selectivity against the RAF kinome relative to 2-acetamido-substituted analogs. Procurement of this specific scaffold—rather than the 5-yl isomer or hydroxyethyl linker variant—ensures that SAR exploration covers the 3-yl benzothiophene orientation, which in CCR3 programs proved critical for achieving >800-fold receptor subtype selectivity [2].

TRPC6 Channel Modulator Screening Libraries for Oncology or Cardiovascular Research

Benzothiazole amides have demonstrated functional activity at TRPC6 channels, with small structural variations switching compounds from agonists to antagonists [3]. The target compound's propan-2-yl linker (lacking a hydrogen-bond-donating hydroxyl) distinguishes it from hydroxyethyl analogs and may favor passive membrane permeability requisite for intracellular target access. Researchers screening for TRPC6 modulators should include this compound specifically, as the linker architecture has been implicated in determining functional polarity at TRPC channels; substituting the hydroxyethyl analog may yield opposite pharmacological outcomes.

Enantioselective Pharmacology Studies Requiring Defined Chiral Benzothiophene-Propanamide Scaffolds

The presence of a single chiral center in the propan-2-yl linker makes this compound suitable for enantioselective pharmacological profiling, following precedent from related benzothiophene-propanamide series where the (R)-enantiomer exhibited picomolar binding affinity (IC₅₀ = 3 nM at CGRP receptors) [4]. Procurement of the racemate (as currently listed) followed by chiral chromatographic resolution, or direct sourcing of individual enantiomers from custom synthesis, enables head-to-head evaluation of eutomer/distomer pharmacodynamics—a critical step for target validation studies where stereochemical purity determines assay interpretability.

Physicochemical Comparator for logP-Driven ADME Profiling of Benzothiazole-Benzothiophene Hybrids

With a predicted logP of approximately 6.42 for the benzothiophen-3-yl-benzothiazole core, this compound occupies a high-lipophilicity region of chemical space . It serves as a useful comparator in ADME panels evaluating the impact of logP on metabolic stability, plasma protein binding, and membrane permeability within benzothiazole-benzothiophene hybrid series. Comparative studies against the more polar hydroxyethyl analog (CAS 2034405-69-9) or the furan-3-yl analog (CAS 1798619-25-6) can isolate the contributions of linker polarity and heterocycle composition to pharmacokinetic behavior, informing design of optimized preclinical candidates.

Quote Request

Request a Quote for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.